molecular formula C9H9ClOS B14054407 1-(3-Chloro-2-mercaptophenyl)propan-1-one

1-(3-Chloro-2-mercaptophenyl)propan-1-one

Cat. No.: B14054407
M. Wt: 200.69 g/mol
InChI Key: IUUOMRKVWRIHLR-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-mercaptophenyl)propan-1-one typically involves the reaction of 3-chloro-2-mercaptophenyl derivatives with propanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

1-(3-Chloro-2-mercaptophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in electrophilic substitution reactions, while the mercapto group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-mercaptophenyl)propan-2-one
  • 1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one

Uniqueness

1-(3-Chloro-2-mercaptophenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of properties that can be advantageous in certain applications.

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(3-chloro-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9ClOS/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3

InChI Key

IUUOMRKVWRIHLR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Cl)S

Origin of Product

United States

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